molecular formula C16H23FN2O2S B2716139 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane CAS No. 2320379-23-3

1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane

Cat. No.: B2716139
CAS No.: 2320379-23-3
M. Wt: 326.43
InChI Key: MGHPQKCXSKVHBY-UHFFFAOYSA-N
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Description

  • Reaction of the diazepane with a sulfonyl chloride derivative, such as 4-fluoro-2-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
  • This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors for efficient mixing and heat transfer.
  • Implementation of automated systems for precise control of reaction conditions.
  • Purification techniques such as crystallization or chromatography to achieve high purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Diazepane Ring:

    • Starting with a suitable diamine, such as ethylenediamine, and a cyclobutyl ketone.
    • Cyclization under acidic or basic conditions to form the diazepane ring.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: Possible applications in the development of new materials with unique properties due to its rigid cyclobutyl group and diazepane ring.

Mechanism of Action

The mechanism by which 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane exerts its effects depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting enzyme activity by mimicking the substrate or binding to the active site.

    Modulating Receptors: Interacting with neurotransmitter receptors in the brain, potentially altering signal transduction pathways.

Molecular Targets and Pathways:

    Enzymes: Proteases, kinases, or other enzymes involved in disease pathways.

    Receptors: GABA receptors, serotonin receptors, or other neurotransmitter receptors.

Comparison with Similar Compounds

    1-Cyclobutyl-4-((4-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane: Similar structure but with a chlorine atom instead of fluorine.

    1-Cyclobutyl-4-((4-fluoro-2-ethylphenyl)sulfonyl)-1,4-diazepane: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane is unique due to the combination of its cyclobutyl group, fluorinated aromatic ring, and diazepane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclobutyl-4-(4-fluoro-2-methylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2S/c1-13-12-14(17)6-7-16(13)22(20,21)19-9-3-8-18(10-11-19)15-4-2-5-15/h6-7,12,15H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPQKCXSKVHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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